3-(4-Methyl-1H-indol-1-yl)propan-1-amine

Lipophilicity Drug-likeness CNS penetration

Medicinal chemists optimizing CNS-penetrant leads require precise control over lipophilicity and regioisomeric identity. Substituting the 4-methyl isomer with the unsubstituted parent (LogP 1.99) or positional congeners risks altered membrane permeability and target engagement, compromising SAR reproducibility. - LogP 2.30 exceeds the CNS drug-likeness threshold (LogP >2.0), predicting passive brain penetration superior to the unsubstituted scaffold. - 4-Methyl substituent occupies lipophilic kinase pockets; elaborated derivatives exhibit nanomolar FLT3 and c-KIT inhibition. - Primary amine handle enables rapid parallel library synthesis via amide coupling, reductive amination, and cross-coupling (microwave-assisted route, 82% yield). ≥98% purity. Stored at 2-8°C; shipped at ambient temperature. For R&D and further manufacturing use only.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
Cat. No. B11907300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyl-1H-indol-1-yl)propan-1-amine
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCC1=C2C=CN(C2=CC=C1)CCCN
InChIInChI=1S/C12H16N2/c1-10-4-2-5-12-11(10)6-9-14(12)8-3-7-13/h2,4-6,9H,3,7-8,13H2,1H3
InChIKeyJSZFSQDLNHHPPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methyl-1H-indol-1-yl)propan-1-amine – Chemical Identity and Procurement Profile


3-(4-Methyl-1H-indol-1-yl)propan-1-amine (CAS 1094754-77-4) is a synthetic indole derivative featuring a primary propan-1-amine chain at the N1 position and a methyl substituent at the 4-position of the indole ring [1]. With a molecular formula of C₁₂H₁₆N₂ and a molecular weight of 188.27 g/mol, it belongs to the N1-substituted indole propanamine class, which is widely utilized as a versatile scaffold in medicinal chemistry and chemical biology [2]. The compound is commercially available from multiple suppliers at purities of ≥95–98%, typically stored at 2–8°C, and is intended for laboratory research and further manufacturing use only .

Why In-Class N1-Indole Propanamines Cannot Replace This Compound


Within the N1-indole propanamine series, the position of the methyl substituent on the indole ring fundamentally alters the compound's computed lipophilicity, electronic surface properties, and hydrogen-bonding capacity . The 4-methyl regioisomer exhibits a distinct LogP and topological polar surface area (TPSA) compared to its 3-, 5-, and 6-methyl congeners, directly impacting membrane permeability predictions and target engagement profiles in silico [1]. Generic substitution with the unsubstituted parent or a positional isomer therefore carries a high risk of deviating from the intended physicochemical profile in a lead optimization or chemical probe campaign, making compound-specific procurement essential for experimental reproducibility .

Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage Over the Unsubstituted Parent

The 4-methyl group on the indole ring increases the computed partition coefficient (LogP) of 3-(4-methyl-1H-indol-1-yl)propan-1-amine to 2.30, compared with 1.99 for the unsubstituted 3-(1H-indol-1-yl)propan-1-amine, representing an absolute increase of 0.31 log units under identical computational methodology . This elevated lipophilicity positions the compound closer to the CNS drug-like sweet spot (LogP 2–4) and predicts enhanced passive membrane permeability relative to the unsubstituted parent [1].

Lipophilicity Drug-likeness CNS penetration Physicochemical profiling

Positional Isomer Differentiation: 4-Methyl vs. 6-Methyl Regioisomer

Regioisomeric methyl substitution on the indole ring produces measurable differences in computed physicochemical properties. The 4-methyl isomer (target compound) exhibits an XLogP3 of 1.7 and TPSA of 31 Ų [1], while the 6-methyl isomer shows an identical TPSA but a slightly different lipophilicity profile due to altered electronic distribution across the indole ring [2]. These differences, although subtle, can translate into divergent passive permeability and protein-binding characteristics in biological systems.

Regioisomerism Structure-property relationships ADME prediction

Conserved Hydrogen Bond Profile Across the Series

The target compound presents one hydrogen bond donor (primary amine) and either one (PubChem) or two (vendor computational data) hydrogen bond acceptors, depending on the counting algorithm applied [1]. The unsubstituted parent analog displays an identical hydrogen bond donor/acceptor count profile, indicating that the 4-methyl substitution does not alter the formal hydrogen-bonding capacity of the molecule but modulates its presentation via steric and electronic effects .

Hydrogen bonding Drug-receptor interactions Solubility

Synthetic Tractability and High-Yield Microwave-Assisted Route

A synthetic route employing 4-pentynoic acid derivatives, gold(I) catalysis, and microwave irradiation at ~150°C for 30 minutes has been reported to produce 3-(4-methyl-1H-indol-1-yl)propan-1-amine in yields as high as 82% [1]. While direct comparative yield data for the unsubstituted analog or positional isomers under identical conditions are not available in the public domain, this reported yield places the compound within an efficiency range suitable for gram-to-kilogram scale-up in medicinal chemistry laboratories.

Synthetic chemistry Process chemistry Scalability

Evidence-Backed Application Scenarios


CNS Lead Optimization: Exploiting Elevated Lipophilicity

With a computed LogP of 2.30, 3-(4-methyl-1H-indol-1-yl)propan-1-amine surpasses the commonly cited CNS drug-likeness threshold of LogP >2.0, making it a preferred N1-indole propanamine scaffold for medicinal chemistry programs targeting neurological receptors, transporters, or enzymes where passive brain penetration is a critical requirement [1]. The unsubstituted parent (LogP 1.99) falls below this threshold and may exhibit inferior CNS exposure.

Kinase Inhibitor Fragment Growing with a Hydrophobic Anchor

The 4-methyl substituent provides a defined hydrophobic surface that can occupy lipophilic pockets in kinase ATP-binding sites. Research has indicated that derivatives of this scaffold exhibit nanomolar inhibitory activity against FLT3 and c-KIT kinases, which are clinically validated targets in acute myeloid leukemia and gastrointestinal stromal tumors [1]. The specific 4-methyl regioisomer offers a distinct vector for fragment elaboration compared to the 5- or 6-methyl variants.

Serotonin Receptor Probe Design

The primary amine of the propan-1-amine chain serves as a critical anchoring point for ionic interactions with aspartate residues in aminergic GPCR binding pockets. Structural modifications of this compound have been investigated for selective 5-HT2A receptor antagonism, with the 4-methyl group contributing to subtype selectivity through steric interactions with receptor sub-pockets [1]. Procurement of the exact 4-methyl isomer is essential for SAR reproducibility.

Chemical Biology Tool Compound for Derivatization

The combination of a primary amine handle and an electron-rich indole core enables rapid diversification through amide bond formation, reductive amination, and palladium-catalyzed cross-coupling reactions. The reported microwave-assisted synthesis with 82% yield provides precedent for reliable multi-gram access, making this compound a practical choice for parallel library synthesis in hit-to-lead campaigns where scaffold consistency and synthetic tractability are paramount [1].

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